REACTION_CXSMILES
|
[N:1]1[N:2]2[CH:10]=[CH:9][CH:8]=[C:3]2[C:4]([NH2:7])=[N:5][CH:6]=1.[Br:11]N1C(C)(C)C(=O)N(Br)C1=O.CO.C(Cl)Cl.[O-]S([O-])=O.[Na+].[Na+]>CN(C=O)C.C(OCC)(=O)C>[Br:11][C:10]1[N:2]2[C:3]([C:4]([NH2:7])=[N:5][CH:6]=[N:1]2)=[CH:8][CH:9]=1 |f:2.3,4.5.6|
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Name
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|
Quantity
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21 g
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Type
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reactant
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Smiles
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N=1N2C(C(=NC1)N)=CC=C2
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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22.4 g
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Type
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reactant
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Smiles
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BrN1C(=O)N(C(=O)C1(C)C)Br
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Name
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CH3OH CH2Cl2
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CO.C(Cl)Cl
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
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[O-]S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
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Details
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The reaction was stirred for another 45 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting suspension was stirred
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Type
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FILTRATION
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Details
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the solids were collected by suction filtration
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Type
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WASH
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Details
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The filter cake was washed with water
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Type
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CUSTOM
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Details
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dried by suction
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate (1L) and 5% sodium carbonate solution (1L)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer was washed with fresh sodium carbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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EXTRACTION
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Details
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The filtrate from the work-up was also extracted
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Type
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FILTRATION
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Details
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then filtered through a pad of Magnesol
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
|
to afford crude mono-bromide, KRAM 206-3-1, 29.9 g, 90% yield
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Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
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BrC1=CC=C2C(=NC=NN21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |